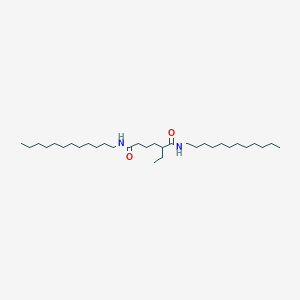
N~1~,N~6~-Didodecyl-2-ethylhexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~6~-Didodecyl-2-ethylhexanediamide is a chemical compound with the molecular formula C32H64N2O2 It is a diamide derivative of 2-ethylhexane, featuring two dodecyl (C~12~H~25~) chains attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Didodecyl-2-ethylhexanediamide typically involves the reaction of 2-ethylhexanediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylhexanediamine+2 dodecanoyl chloride→N 1 ,N 6 -Didodecyl-2-ethylhexanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~6~-Didodecyl-2-ethylhexanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N~1~,N~6~-Didodecyl-2-ethylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products Formed
Oxidation: Formation of dodecanoic acid and 2-ethylhexanoic acid.
Reduction: Formation of N1,N~6~-Didodecyl-2-ethylhexanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N~1~,N~6~-Didodecyl-2-ethylhexanediamide has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1,N~6~-Didodecyl-2-ethylhexanediamide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It may also interact with specific proteins, affecting their activity and stability.
類似化合物との比較
Similar Compounds
- N~1~,N~6~-Didodecyl-1,6-hexanediamide
- N~1~,N~6~-Dioctyl-2-ethylhexanediamide
- N~1~,N~6~-Didecyl-2-ethylhexanediamide
Uniqueness
N~1~,N~6~-Didodecyl-2-ethylhexanediamide is unique due to its specific structural features, including the presence of two long dodecyl chains and the 2-ethylhexane backbone. These structural characteristics confer distinct physicochemical properties, such as enhanced hydrophobicity and amphiphilicity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
61261-69-6 |
|---|---|
分子式 |
C32H64N2O2 |
分子量 |
508.9 g/mol |
IUPAC名 |
N,N'-didodecyl-2-ethylhexanediamide |
InChI |
InChI=1S/C32H64N2O2/c1-4-7-9-11-13-15-17-19-21-23-28-33-31(35)27-25-26-30(6-3)32(36)34-29-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3,(H,33,35)(H,34,36) |
InChIキー |
VTDBBLOMANYQDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)CCCC(CC)C(=O)NCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
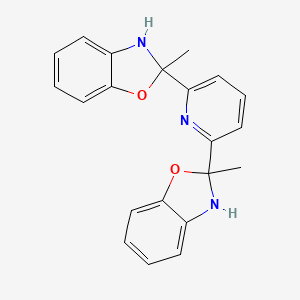
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
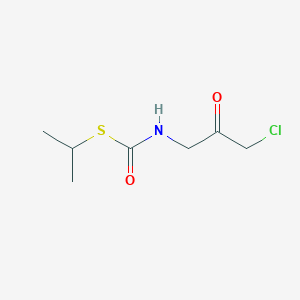
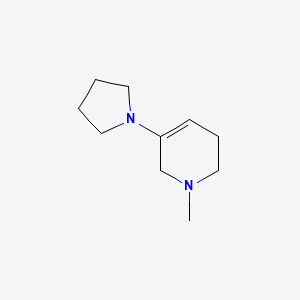
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
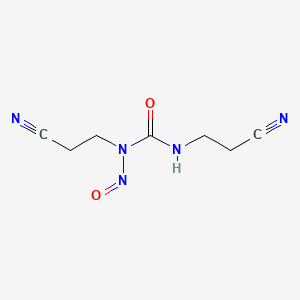
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
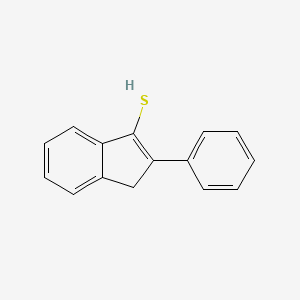
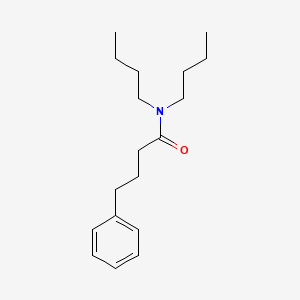
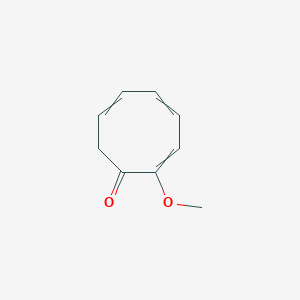
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

